molecular formula C12H9N5OS3 B11353123 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11353123
M. Wt: 335.4 g/mol
InChI Key: APJDIKGDPQUJHJ-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine with appropriate reagents to introduce the carboxamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the suppression of tumor growth. The compound’s ability to interact with multiple targets makes it a versatile tool in biomedical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-4-carboxamide is unique due to its dual thiadiazole rings and the presence of both benzylsulfanyl and carboxamide groups.

Properties

Molecular Formula

C12H9N5OS3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C12H9N5OS3/c18-10(9-7-20-17-14-9)13-11-15-16-12(21-11)19-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,18)

InChI Key

APJDIKGDPQUJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CSN=N3

Origin of Product

United States

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